![molecular formula C18H18N2O4S2 B2993583 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034493-81-5](/img/structure/B2993583.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, commonly referred to as AMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against drug-resistant strains, such as Mycobacterium abscessus complex strains .
Inhibition of Glutathione Transferase
These compounds have been developed as potent inhibitors of Glutathione Transferase Omega-1 , which is significant in the study of pharmacology and toxicology .
Anti-Glioblastoma Multiforme (GBM) Activity
Research includes the synthesis of benzenesulfonamide analogs to understand their interaction with human receptor tyrosine kinase, TrkA protein , which is relevant in the treatment of GBM .
Antibacterial Agents
Derivatives of benzenesulfonamide have been designed and synthesized to study their efficacy as antibacterial agents, particularly against strains like E. coli and S. flexneri .
Construction of Diverse Derivatives
The compounds have been used in reactions facilitated by visible light and copper to construct various structurally diverse benzenesulfinamide derivatives, which have potential applications in biological heterocycles synthesis .
Synthesis via Ring Opening
Benzenesulfonamide derivatives have also been synthesized through ring opening methodologies using graphene-based magnetic nanohybrids, showcasing diverse applications associated with green chemistry .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12(21)18-8-5-15(25-18)9-10-19-26(22,23)16-6-3-14(4-7-16)17-11-24-13(2)20-17/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZXWBQRJRBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide |
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